molecular formula C6H2K4N6ORu B1443858 Potassium hexacyanoruthenate(ii)hydrate CAS No. 339268-21-2

Potassium hexacyanoruthenate(ii)hydrate

Cat. No.: B1443858
CAS No.: 339268-21-2
M. Wt: 431.6 g/mol
InChI Key: ZJQKAKIKDOERFU-UHFFFAOYSA-N
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Description

Potassium hexacyanoruthenate(II) hydrate is a crystalline solid commonly used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry .


Synthesis Analysis

This compound can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .


Molecular Structure Analysis

The linear formula of Potassium hexacyanoruthenate(II) hydrate is K4Ru(CN)6·xH2O . The molecular weight is 413.57 (anhydrous basis) .


Chemical Reactions Analysis

Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .


Physical and Chemical Properties Analysis

Potassium hexacyanoruthenate(II) hydrate is a white crystalline solid . It is soluble in water . The boiling point is 25.7ºC at 760mmHg .

Scientific Research Applications

  • Composite Sorbents and Ion Exchange Properties : Potassium hexacyanocobalt(II) ferrate(II), a relative of hexacyanoruthenate(II), has been studied for its ion exchange properties and its stability in water, dilute acids, and alkaline solutions. This research is significant for the development of materials for ion exchange applications (Nilchi et al., 2006).

  • Solid-State Electrochemical Responses : Transition metal hexacyanoferrates, closely related to hexacyanoruthenate(II), have been studied for their electrochemical properties. The research focused on understanding electron self-exchange and transport mechanisms in these materials, which is essential for developing electrochemical sensors and batteries (Kulesza & Galus, 1992).

  • Photoelectron Spectroscopy : Research involving photoelectron spectroscopy of hydrated electrons used potassium hexacyanoferrate(II) as a precursor. This study is vital for understanding electron behaviors in various chemical environments (Shreve, Yen & Neumark, 2010).

  • Spectrophotometric Analysis : The interaction between potassium hexacyanoruthenate(II) and metal complexes has been studied for the analysis of environmental samples. This highlights its application in environmental chemistry and analytical techniques (Mehra & Rioux, 1982).

  • Sonochemical Oxidation Studies : The sonochemical oxidation of potassium hexacyanoferrate(II) in aqueous solutions was investigated to understand the reaction kinetics and formation of complex compounds. This research provides insights into the chemical reactions under ultrasonic treatment (Rajchel-Mieldzioć et al., 2019).

  • Photolysis Research : Studies on the photolysis of potassium hexacyanoferrate(III) solutions have contributed to understanding the formation of various iron complexes under different light conditions, which is important in photochemistry (Fuller et al., 1986).

  • Cyanation in Organic Chemistry : Potassium hexacyanoferrate(II) has been used as a cyanating agent in organic chemistry, particularly in palladium-catalyzed reactions. This application is significant for synthesizing organic compounds (Schareina, Zapf & Beller, 2004).

Safety and Hazards

Potassium hexacyanoruthenate(II) hydrate is irritating to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Potassium hexacyanoruthenate(ii)hydrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing cyano-bridged catalysts. These catalysts are instrumental in the hydrolysis of p-nitrophenyl phosphate and solar fuel production . The compound interacts with various enzymes and proteins, facilitating catalytic processes that are essential for biochemical transformations. For instance, it can be used to synthesize ruthenium purple films on transmissive tin-doped ITO substrates, which are crucial for certain biochemical assays .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of cellular pathways, highlighting the compound’s versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays and experiments .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and function .

Properties

IUPAC Name

tetrapotassium;ruthenium(2+);hexacyanide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQKAKIKDOERFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2K4N6ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746543
Record name Potassium ruthenium(2+) cyanide--water (4/1/6/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339268-21-2
Record name Potassium ruthenium(2+) cyanide--water (4/1/6/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium hexacyanoruthenate(ii)hydrate
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Potassium hexacyanoruthenate(ii)hydrate
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Potassium hexacyanoruthenate(ii)hydrate
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Potassium hexacyanoruthenate(ii)hydrate
Reactant of Route 6
Potassium hexacyanoruthenate(ii)hydrate

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